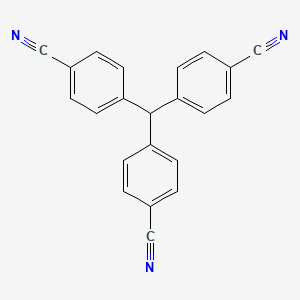

4,4',4''-Methanetriyltribenzonitrile

Description

Properties

IUPAC Name |

4-[bis(4-cyanophenyl)methyl]benzonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H13N3/c23-13-16-1-7-19(8-2-16)22(20-9-3-17(14-24)4-10-20)21-11-5-18(15-25)6-12-21/h1-12,22H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NIJQDIWAJCTWAB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C#N)C(C2=CC=C(C=C2)C#N)C3=CC=C(C=C3)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H13N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10150404 | |

| Record name | 4,4',4''-Methanetriyltribenzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10150404 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

319.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

113402-31-6 | |

| Record name | Letrozole specified impurity B [EP] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0113402316 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4,4',4''-Methanetriyltribenzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10150404 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4,4',4''-METHANETRIYLTRIBENZONITRILE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/95R62HNG30 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to 4,4',4''-Methanetriyltribenzonitrile

CAS Number: 113402-31-6

Synonyms: Tris(4-cyanophenyl)methane, Letrozole EP Impurity B

Introduction

4,4',4''-Methanetriyltribenzonitrile is a tripodal aromatic organic compound with a central methane carbon atom bonded to three para-substituted benzonitrile groups. This symmetrical, rigid structure imparts unique electronic and physical properties, making it a molecule of interest in materials science and as a building block in organic synthesis. It is also recognized in the pharmaceutical industry as a process impurity in the synthesis of Letrozole, an aromatase inhibitor used in the treatment of breast cancer.[1][2] This guide provides a comprehensive overview of its chemical and physical properties, synthesis, and potential applications for researchers, scientists, and drug development professionals.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below.

| Property | Value | Reference(s) |

| Molecular Formula | C₂₂H₁₃N₃ | [1] |

| Molecular Weight | 319.36 g/mol | [1] |

| IUPAC Name | 4-[bis(4-cyanophenyl)methyl]benzonitrile | [1] |

| Appearance | White to off-white solid | [1] |

| Density | 1.2 ± 0.1 g/cm³ | [3] |

| Boiling Point | 545.6 ± 50.0 °C at 760 mmHg | [3] |

| Flash Point | 262.2 ± 24.0 °C | [3] |

| Solubility | Sparingly soluble in water. Soluble in polar aprotic solvents like DMF and acetonitrile, and non-polar solvents such as toluene. | [1] |

Synthesis and Purification

The synthesis of this compound can be approached through several synthetic strategies. The following sections detail the most common methods found in the literature.

Palladium-Catalyzed Cross-Coupling

A prevalent method for the synthesis of this tripodal nitrile involves a palladium-catalyzed cross-coupling reaction.

Experimental Protocol:

-

Reaction: The coupling of 4-bromobenzonitrile with a methylene precursor, such as methylene tribromide, is facilitated by a palladium catalyst.

-

Catalyst: Tetrakis(triphenylphosphine)palladium(0) is a commonly used catalyst for this transformation.

-

Solvent: Anhydrous dimethylformamide (DMF) is a suitable solvent.

-

Conditions: The reaction is typically carried out at an elevated temperature, around 80°C, under an inert atmosphere (e.g., nitrogen or argon).

-

Yield: This method has been reported to achieve yields of approximately 76%.[1]

-

Purification: Following the reaction, the crude product is typically purified by recrystallization from a suitable solvent system, such as ethanol/water, to achieve high purity (>99% as confirmed by HPLC).[1]

dot

Caption: Palladium-catalyzed synthesis workflow.

Copper-Mediated Trimerization

An alternative and often higher-yielding approach involves a copper-catalyzed trimerization of a suitable precursor.

Experimental Protocol:

-

Precursor: 4-Cyanophenylboronic acid is used as the starting material.

-

Catalyst: Copper(II) acetate serves as a cost-effective catalyst.

-

Additives: The addition of a crown ether, such as 18-crown-6, is crucial to enhance the solubility of the copper catalyst.

-

Solvent: Dimethylacetamide (DMAc) is the solvent of choice for this reaction.

-

Conditions: The reaction is performed at a higher temperature, typically 120°C.

-

Yield: This method is reported to provide a high yield of 96%, making it suitable for larger-scale synthesis.[1]

-

Purification: Similar to the palladium-catalyzed method, the product is purified by recrystallization.

dot

Caption: Copper-mediated trimerization workflow.

Spectroscopic and Analytical Data

The structural elucidation and purity assessment of this compound are typically performed using a combination of spectroscopic and chromatographic techniques.

| Technique | Expected Data | Reference(s) |

| ¹H NMR | Aromatic protons are expected to appear in the range of δ 7.2–7.8 ppm. | [1] |

| ¹³C NMR | Expected signals for aromatic carbons and the nitrile carbon. | [1] |

| FTIR | A characteristic strong absorption band for the nitrile (-C≡N) stretching vibration is expected in the range of 2220–2240 cm⁻¹. | [1] |

| Mass Spec. | The molecular ion peak [M]⁺ is expected at m/z corresponding to the molecular weight. | |

| HPLC | Used for purity assessment, often with a methanol-acetonitrile-buffer mobile phase and UV detection at 254 nm. | [1] |

Chemical Reactivity

The three nitrile functional groups are the primary sites of chemical reactivity in this compound.

-

Oxidation: The nitrile groups can be oxidized to the corresponding carboxylic acids.

-

Reduction: Reduction of the nitrile groups will yield the corresponding primary amines, tris(4-(aminomethyl)phenyl)methane.

-

Substitution: The nitrile groups can participate in nucleophilic substitution reactions to afford various derivatives.[1]

dot

Caption: Chemical reactivity of the nitrile groups.

Applications and Biological Activity

Applications in Research and Industry

-

Building Block: It serves as a versatile building block for the synthesis of more complex organic molecules, including polymers and supramolecular structures.[1]

-

Materials Science: The rigid, tripodal structure makes it a candidate for the development of porous materials and functional polymers.

-

Pharmaceutical Standard: It is a critical reference standard for the quality control of Letrozole, where it is a known impurity.[1]

Potential Biological Activity

Preliminary research suggests that this compound and structurally similar compounds may possess biological activity.

-

Anticancer Activity: Some studies have indicated that this compound may exhibit cytotoxic effects against certain cancer cell lines. However, the specific mechanisms of action have not been fully elucidated.[1]

-

Antimicrobial Properties: There is preliminary data suggesting potential antimicrobial activity, though further detailed studies are required to confirm these findings.[1]

The biological activity is thought to arise from the ability of the nitrile groups to form hydrogen bonds or coordinate with metal ions within biological macromolecules, potentially modulating various biochemical pathways.[1]

Safety Information

This compound should be handled in a laboratory setting with appropriate personal protective equipment. The following GHS hazard statements have been associated with this compound:

-

H315: Causes skin irritation.

-

H319: Causes serious eye irritation.

-

H335: May cause respiratory irritation.

For detailed safety information, refer to the Material Safety Data Sheet (MSDS) provided by the supplier.

Conclusion

This compound is a compound with a well-defined structure and interesting chemical properties. Its primary current application is as a pharmaceutical reference standard and as a building block in organic synthesis. While there are indications of potential biological activity, this area remains largely unexplored and presents an opportunity for future research. The synthetic routes to this compound are established, offering reliable access for further investigation into its properties and applications.

References

An In-depth Technical Guide to the Molecular Structure of 4,4',4''-Methanetriyltribenzonitrile

For Researchers, Scientists, and Drug Development Professionals

Abstract

4,4',4''-Methanetriyltribenzonitrile, also known as tris(4-cyanophenyl)methane, is a triphenylmethane derivative with a central carbon atom bonded to three cyanophenyl groups. This symmetrical, propeller-shaped molecule holds significant interest in materials science and medicinal chemistry. It is recognized as a key intermediate in the synthesis of various organic compounds and is notably listed as a specified impurity (Impurity B) of Letrozole, a non-steroidal aromatase inhibitor. This technical guide provides a comprehensive overview of its molecular structure, physicochemical properties, synthesis, and spectroscopic characterization. While its biological activities are an emerging area of interest, specific signaling pathways are yet to be fully elucidated.

Molecular Structure and Physicochemical Properties

This compound is a crystalline solid characterized by a central sp³-hybridized carbon atom creating a tetrahedral geometry with the three attached benzonitrile moieties. The molecule is achiral. The key physicochemical properties are summarized in the table below.

| Property | Value | Reference |

| Molecular Formula | C₂₂H₁₃N₃ | |

| Molecular Weight | 319.37 g/mol | |

| CAS Number | 113402-31-6 | |

| IUPAC Name | 4-[bis(4-cyanophenyl)methyl]benzonitrile | |

| Synonyms | Tris(4-cyanophenyl)methane, Letrozole EP Impurity B | |

| Appearance | White to off-white solid | |

| Topological Polar Surface Area | 71.4 Ų |

Synthesis

The synthesis of this compound can be approached through several synthetic routes. Two common methods involve the dehydration of tris(4-cyanophenyl)methanol or the Rosenmund–von Braun reaction.

Dehydration of Tris(4-cyanophenyl)methanol

A prevalent laboratory-scale synthesis involves the acid-catalyzed dehydration of tris(4-cyanophenyl)methanol.

Experimental Protocol:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve tris(4-cyanophenyl)methanol in a suitable organic solvent such as glacial acetic acid.

-

Acid Catalyst: Add a catalytic amount of a strong acid, for example, sulfuric acid or p-toluenesulfonic acid.

-

Reaction Conditions: Heat the mixture to reflux and monitor the reaction progress using thin-layer chromatography (TLC).

-

Work-up: Upon completion, cool the reaction mixture to room temperature and pour it into ice-cold water.

-

Isolation: Collect the resulting precipitate by vacuum filtration.

-

Purification: Wash the crude product with water and a suitable organic solvent (e.g., ethanol) to remove impurities. Further purification can be achieved by recrystallization from a solvent system like ethanol/water or by column chromatography.

Rosenmund–von Braun Reaction

This method involves the cyanation of a trihalomethane precursor.

Experimental Protocol:

-

Reaction Setup: In a flame-dried, three-necked flask under an inert atmosphere (e.g., argon or nitrogen), combine tris(4-bromophenyl)methane with copper(I) cyanide.

-

Solvent: Add a high-boiling polar aprotic solvent such as dimethylformamide (DMF) or N-methyl-2-pyrrolidone (NMP).

-

Reaction Conditions: Heat the reaction mixture to a high temperature (typically >150 °C) and maintain it for several hours. Monitor the reaction by TLC or gas chromatography (GC).

-

Work-up: After cooling, quench the reaction mixture with an aqueous solution of ferric chloride and hydrochloric acid to decompose the copper cyanide complex.

-

Extraction: Extract the product into an organic solvent like ethyl acetate or dichloromethane.

-

Purification: Wash the organic layer with water and brine, dry it over anhydrous sodium sulfate, and concentrate it under reduced pressure. Purify the crude product by column chromatography on silica gel.

Spectroscopic Characterization

The structural confirmation of this compound relies on standard spectroscopic techniques.

| Technique | Expected Data |

| ¹H NMR | Aromatic protons (12H) are expected to appear as a complex multiplet in the downfield region, typically between δ 7.2 and 7.8 ppm. The methine proton (1H) signal is expected to be a singlet further upfield. |

| ¹³C NMR | The spectrum will show signals for the nitrile carbons (~118 ppm), the quaternary methine carbon, and several distinct aromatic carbons. |

| FTIR | A characteristic sharp absorption band for the nitrile (C≡N) stretching vibration is expected around 2220–2230 cm⁻¹. Aromatic C-H stretching vibrations will appear above 3000 cm⁻¹, and C=C stretching vibrations will be in the 1600–1450 cm⁻¹ region. |

| Mass Spectrometry | The molecular ion peak [M]⁺ should be observed at m/z corresponding to the molecular weight (319.37). Fragmentation patterns would likely involve the loss of cyanophenyl radicals. |

General Experimental Protocols for Spectroscopic Analysis

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

Sample Preparation: Dissolve 5-10 mg of the purified compound in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube.

-

Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a 400 MHz or higher field NMR spectrometer. Use a sufficient number of scans to obtain a good signal-to-noise ratio.

-

Data Processing: Process the raw data (Fourier transformation, phase correction, and baseline correction) to obtain the final spectrum.

Fourier-Transform Infrared (FTIR) Spectroscopy:

-

Sample Preparation: Prepare a KBr pellet by mixing a small amount of the solid sample with dry potassium bromide and pressing it into a thin, transparent disk. Alternatively, acquire the spectrum using an Attenuated Total Reflectance (ATR) accessory.

-

Data Acquisition: Record the spectrum over the range of 4000-400 cm⁻¹.

-

Data Analysis: Identify the characteristic absorption bands corresponding to the functional groups present in the molecule.

Mass Spectrometry (MS):

-

Sample Introduction: Introduce the sample into the mass spectrometer via a suitable method such as direct infusion or after separation by gas chromatography (GC-MS) or liquid chromatography (LC-MS).

-

Ionization: Use an appropriate ionization technique, such as electron ionization (EI) or electrospray ionization (ESI).

-

Data Analysis: Determine the molecular weight from the molecular ion peak and analyze the fragmentation pattern to support the proposed structure.

Biological Activity and Potential Applications

As an impurity of the aromatase inhibitor Letrozole, the biological activity of this compound is of interest, particularly concerning its potential interaction with biological targets. While comprehensive studies are limited, its structural motifs suggest potential for investigation in several areas:

-

Drug Development: The triphenylmethane scaffold is present in various biologically active compounds, suggesting that this molecule could serve as a precursor for the synthesis of novel therapeutic agents.

-

Materials Science: The rigid, propeller-like structure and the presence of polar nitrile groups make it a candidate for the development of functional materials, such as metal-organic frameworks (MOFs) or liquid crystals.

Currently, there is a lack of specific data in the public domain detailing the interaction of this compound with specific signaling pathways or its inhibitory effects on enzymes. Further research is required to elucidate its pharmacological profile.

Visualizations

Molecular Structure

Caption: 2D representation of this compound.

Synthetic and Characterization Workflow

Caption: General workflow for synthesis and characterization.

An In-Depth Technical Guide to 4,4',4''-Methanetriyltribenzonitrile

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 4,4',4''-Methanetriyltribenzonitrile, a versatile aromatic compound with significant applications in synthetic chemistry and potential relevance in pharmaceutical research. The document details its chemical properties, various synthetic methodologies with experimental protocols, and purification techniques. Although direct biological signaling pathway involvement is not yet fully elucidated, this guide explores its role as a crucial building block and its potential biological activities, laying the groundwork for future research and development.

Introduction

This compound, with the IUPAC name 4-[bis(4-cyanophenyl)methyl]benzonitrile , is an aromatic nitrile distinguished by a central methane bridge connecting three benzonitrile units.[1] This unique structure imparts specific chemical properties and reactivity, making it a valuable intermediate in organic synthesis. Notably, it is recognized as a specified impurity in the manufacturing of Letrozole, a non-steroidal aromatase inhibitor.[2] Beyond its role in quality control for pharmaceuticals, its structural motif suggests potential for exploration in drug discovery and materials science.[2] The nitrile functional groups can undergo various chemical transformations, including reduction to amines or hydrolysis to carboxylic acids, offering a gateway to a diverse range of derivatives.[2]

Chemical and Physical Properties

A summary of the key chemical and physical properties of this compound is presented in the table below.

| Property | Value |

| IUPAC Name | 4-[bis(4-cyanophenyl)methyl]benzonitrile[1] |

| CAS Number | 113402-31-6[1] |

| Molecular Formula | C₂₂H₁₃N₃[1] |

| Molecular Weight | 319.36 g/mol [2] |

| Appearance | White to off-white solid |

| Purity (typical) | >95% |

Synthetic Methodologies

Several synthetic routes have been developed for the preparation of this compound. The choice of method often depends on the desired scale, available starting materials, and required purity.

Palladium-Catalyzed Cyanoalkylation

A prominent method for synthesizing this compound involves the palladium-catalyzed coupling of an aryl halide with a methylene precursor.[2]

Experimental Protocol:

-

Reaction Setup: A dried round-bottom flask is charged with 4-bromobenzonitrile, tetrakis(triphenylphosphine)palladium(0) (10 mol%), and methylene tribromide under an inert atmosphere (e.g., argon or nitrogen).[2]

-

Solvent: Anhydrous dimethylformamide (DMF) is added to dissolve the reactants.[2]

-

Reaction Conditions: The reaction mixture is heated to 80°C and stirred for 4 hours.[2] The progress of the reaction should be monitored by an appropriate analytical technique such as thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).

-

Work-up and Purification: Upon completion, the reaction mixture is cooled to room temperature and the solvent is removed under reduced pressure. The residue is then purified by column chromatography on silica gel to afford the desired product. This method has been reported to achieve a yield of 76%.[2]

Logical Relationship of Palladium-Catalyzed Cyanoalkylation

Caption: Palladium-catalyzed synthesis workflow.

Photoredox Catalysis

Recent advancements have enabled the synthesis of this compound under milder conditions using dual photoredox and nickel catalysis.[2]

Experimental Protocol:

-

Reactants: 4-chlorobenzonitrile and a suitable methane derivative are used as starting materials.

-

Catalytic System: The reaction employs an iridium(III) photocatalyst (e.g., Ir[dF(CF₃)ppy]₂(dtbbpy)PF₆) in combination with a nickel co-catalyst (e.g., NiCl₂·glyme).[2]

-

Reaction Conditions: The reaction is carried out under irradiation with blue LEDs at 80°C for 24 hours.[2]

-

Yield: This method can achieve yields in the range of 61–62%.[2]

Workflow for Photoredox Synthesis

Caption: Photoredox/Nickel dual catalysis workflow.

Purification and Characterization

Purification of the crude product is essential to obtain this compound of high purity, which is critical for its use as a reference standard and in further chemical synthesis. Recrystallization is a commonly employed method.

Experimental Protocol for Recrystallization:

-

Solvent Selection: A suitable solvent or solvent system is chosen where the compound has high solubility at elevated temperatures and low solubility at room temperature. Common solvents include ethanol, isopropanol, or mixtures such as ethanol/water.

-

Procedure: The crude solid is dissolved in a minimal amount of the hot solvent. The solution is then allowed to cool slowly to room temperature, followed by further cooling in an ice bath to induce crystallization. The resulting crystals are collected by filtration, washed with a small amount of cold solvent, and dried under vacuum. Purity can be confirmed by HPLC, with reports of achieving >99% purity.[2]

Characterization Data:

| Technique | Expected Data |

| ¹H NMR | Aromatic protons typically appear in the range of δ 7.2–7.8 ppm.[2] |

| ¹³C NMR | Expected peaks for aromatic carbons and the nitrile carbon. |

| IR Spectroscopy | A characteristic sharp peak for the nitrile (C≡N) stretching vibration. |

| Mass Spectrometry | A molecular ion peak corresponding to the molecular weight of the compound. |

Biological Activity and Potential Applications

While this compound is primarily known as a pharmaceutical impurity, its chemical structure warrants investigation for potential biological activities.

Potential Areas of Investigation:

-

Anticancer Activity: Some studies on structurally similar compounds have suggested potential cytotoxic effects against cancer cell lines.[2]

-

Antimicrobial Properties: Preliminary data indicates that related benzonitrile derivatives may possess antimicrobial properties.[2]

-

Drug Development: The compound serves as a valuable building block for the synthesis of more complex organic molecules that may have therapeutic applications.[2] The nitrile groups can act as hydrogen bond acceptors or be chemically modified to other functional groups, allowing for the exploration of structure-activity relationships.[2]

Signaling Pathway Involvement:

Currently, there is a lack of specific studies detailing the direct interaction of this compound with specific biological signaling pathways. Its mechanism of action is hypothesized to involve interactions of the nitrile groups with molecular targets through hydrogen bonding or coordination with metal ions, which could potentially modulate various biochemical pathways.[2] Further research, including in vitro and in vivo studies, is required to elucidate any specific biological targets and signaling cascades.

Proposed Research Workflow for Biological Evaluation

Caption: A proposed workflow for biological evaluation.

Conclusion

This compound is a compound of significant interest due to its role as a pharmaceutical impurity and its potential as a versatile building block in organic synthesis. This technical guide has provided an in-depth overview of its chemical properties, detailed synthetic methodologies, and purification protocols. While its direct biological activity and involvement in specific signaling pathways remain to be thoroughly investigated, the information presented here serves as a valuable resource for researchers and scientists in the fields of chemistry and drug development, encouraging further exploration of this intriguing molecule.

References

An In-depth Technical Guide to 4-[bis(4-cyanophenyl)methyl]benzonitrile

An In-depth Technical Guide to the Properties, Synthesis, and Characterization of 4-[bis(4-cyanophenyl)methyl]benzonitrile

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 4-[bis(4-cyanophenyl)methyl]benzonitrile, a triphenylmethane derivative also identified as 4,4',4''-methanetriyltribenzonitrile. Notably, this compound is a known impurity in the manufacturing of Letrozole, an aromatase inhibitor used in the treatment of breast cancer, where it is designated as Letrozole EP Impurity B.[1][2][3] This document details the physicochemical properties, various synthetic routes, and analytical characterization of the compound. Furthermore, it explores its potential applications in materials science and pharmacology, supported by experimental protocols and data interpretation.

Core Properties

4-[bis(4-cyanophenyl)methyl]benzonitrile is a white to pale yellow crystalline solid at room temperature.[1] Its molecular structure consists of a central methane carbon bonded to three 4-cyanophenyl groups. This symmetrical, rigid structure, along with the presence of three nitrile functional groups, dictates its chemical reactivity and physical properties.

Physicochemical Data

A summary of the key physicochemical properties of 4-[bis(4-cyanophenyl)methyl]benzonitrile is presented in Table 1. These properties are essential for its handling, purification, and analytical characterization.

| Property | Value | Reference(s) |

| IUPAC Name | 4-[bis(4-cyanophenyl)methyl]benzonitrile | [4] |

| Synonyms | This compound, Letrozole Impurity B | [2][3] |

| CAS Number | 113402-31-6 | [4] |

| Molecular Formula | C₂₂H₁₃N₃ | [4] |

| Molecular Weight | 319.36 g/mol | [4] |

| Appearance | White to pale yellow crystalline solid | [1] |

| Melting Point | 160-163 °C | [1] |

| Solubility | High solubility in common organic solvents | [1] |

| Stability | Relatively stable at room temperature | [1] |

Synthesis and Purification

The synthesis of 4-[bis(4-cyanophenyl)methyl]benzonitrile can be achieved through several strategic approaches, primarily involving the formation of the central quaternary carbon and the introduction of the nitrile functionalities.

Synthetic Pathways

Several synthetic routes have been proposed, including:

-

Friedel-Crafts Alkylation followed by Cyanation: This two-step process involves the initial formation of the triarylmethane core through the reaction of a methylenic species with a benzene derivative, followed by the introduction of the cyano groups.[2]

-

Palladium-Catalyzed Coupling: This method utilizes a palladium catalyst, such as tetrakis(triphenylphosphine)palladium(0), to couple a methylene precursor with a cyanophenyl halide.[2]

-

Copper-Mediated Trimerization: A cost-effective alternative that employs a copper catalyst to trimerize a cyanophenylboronic acid derivative.[2]

-

Photoredox Catalysis: A modern approach that allows for the synthesis under milder conditions using light-driven catalysis.[2]

A generalized workflow for the synthesis of triarylmethane derivatives is depicted below.

References

An In-depth Technical Guide on the Core Spectroscopic Data of 4,4',4''-Methanetriyltribenzonitrile

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 4,4',4''-Methanetriyltribenzonitrile, a key intermediate in organic synthesis and a known impurity in the pharmaceutical manufacturing of Letrozole. This document details its fundamental physicochemical properties and outlines the standard methodologies for its spectroscopic characterization. While specific experimental spectra are not publicly available, this guide presents the expected spectroscopic characteristics based on the analysis of analogous compounds and general principles of spectroscopy.

Core Compound Overview

This compound is an aromatic compound with the chemical formula C22H13N3.[1][2][3][4] It is structurally characterized by a central methane carbon atom bonded to three 4-cyanophenyl groups. This compound is of significant interest in medicinal chemistry and drug development, primarily as a reference standard for "Letrozole EP Impurity B" in the quality control of Letrozole, a non-steroidal aromatase inhibitor used in the treatment of breast cancer.[2] Its synthesis and characterization are crucial for ensuring the purity and safety of the final pharmaceutical product.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below.

| Property | Value | Reference |

| Molecular Formula | C22H13N3 | [1][2][3][4] |

| Molecular Weight | 319.36 g/mol | [1][4] |

| Exact Mass | 319.110947427 Da | [1] |

| CAS Number | 113402-31-6 | [1] |

| IUPAC Name | 4-[bis(4-cyanophenyl)methyl]benzonitrile | [1] |

Spectroscopic Data Summary

The following sections detail the expected outcomes from various spectroscopic analyses of this compound. While exact, experimentally determined spectra are not publicly available, the data presented is based on established knowledge of the spectroscopic behavior of aromatic nitriles. Commercial suppliers of this compound as a reference standard typically provide detailed analytical data, including ¹H NMR, Mass Spectrometry, HPLC, and IR data, upon purchase.[5][6][7]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a critical technique for the structural elucidation of this compound.

¹H NMR (Proton NMR) Data (Predicted)

| Protons | Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz |

| Aromatic Protons | ~ 7.2 – 7.8 | Doublet of Doublets | Not Available |

| Methine Proton (-CH) | Not Available | Singlet | Not Applicable |

The aromatic protons are expected to appear in the downfield region of the spectrum due to the deshielding effect of the aromatic rings and the electron-withdrawing nitrile groups. A typical range for aromatic protons in similar benzonitrile derivatives is between 7.2 and 7.8 ppm.[2]

¹³C NMR (Carbon-13) Data (Predicted)

| Carbon | Chemical Shift (δ) ppm |

| Nitrile Carbon (-C≡N) | Not Available |

| Aromatic Carbons | Not Available |

| Methine Carbon (-CH) | Not Available |

Infrared (IR) Spectroscopy

IR spectroscopy is instrumental in identifying the functional groups present in the molecule.

Characteristic IR Absorption Bands (Predicted)

| Functional Group | Wavenumber (cm⁻¹) | Intensity |

| C≡N Stretch (Nitrile) | ~ 2220 - 2240 | Strong |

| C-H Stretch (Aromatic) | ~ 3000 - 3100 | Medium |

| C=C Stretch (Aromatic) | ~ 1600, 1500, 1450 | Medium to Weak |

| C-H Bend (Aromatic) | ~ 690 - 900 | Strong |

The most characteristic peak in the IR spectrum of this compound is the strong absorption band corresponding to the C≡N stretching vibration of the nitrile groups, which is expected in the range of 2220–2240 cm⁻¹.[2]

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the compound.

Mass Spectrometry Data (Predicted)

| Parameter | Value |

| Molecular Ion (M⁺) | m/z ≈ 319.11 |

| Major Fragments | Not Available |

The exact mass of the molecular ion is a key identifier. Fragmentation would likely involve the loss of cyano groups (-CN) and cleavage of the bonds between the phenyl rings and the central methine carbon.

Experimental Protocols

The following are detailed methodologies for the key experiments typically cited for the characterization of this compound.

Synthesis of this compound

A common synthetic route involves the reaction of a suitable precursor with a cyanide source. While specific details for this compound are proprietary, a general workflow is illustrated below.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation : Dissolve 5-10 mg of this compound in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a 5 mm NMR tube.

-

Internal Standard : Add a small amount of tetramethylsilane (TMS) as an internal reference (δ = 0.00 ppm).

-

Instrumentation : Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher).

-

¹H NMR Acquisition : Acquire the spectrum using a standard single-pulse experiment. Typical parameters include a 30° pulse width, a spectral width of 16 ppm, a relaxation delay of 1-2 seconds, and an acquisition time of 2-3 seconds. Average 16-64 scans to achieve a good signal-to-noise ratio.

-

¹³C NMR Acquisition : Acquire the spectrum using a proton-decoupled pulse sequence. A larger number of scans will be required compared to ¹H NMR to obtain a sufficient signal-to-noise ratio.

-

Data Processing : Process the raw data by applying a Fourier transform, phase correction, and baseline correction.

Infrared (IR) Spectroscopy

-

Sample Preparation (KBr Pellet Method) :

-

Thoroughly grind 1-2 mg of the solid sample with 100-200 mg of dry potassium bromide (KBr) using an agate mortar and pestle.

-

Place the mixture into a pellet die and apply pressure to form a thin, transparent pellet.

-

-

Background Spectrum : Record a background spectrum of the empty sample holder.

-

Sample Spectrum : Place the KBr pellet in the sample holder and record the IR spectrum, typically in the range of 4000 to 400 cm⁻¹.

-

Data Analysis : The instrument software will automatically subtract the background from the sample spectrum to produce the final transmittance or absorbance spectrum.

Mass Spectrometry (MS)

-

Sample Introduction : Introduce the sample into the mass spectrometer via a direct insertion probe or after separation by a chromatographic method such as HPLC or GC.

-

Ionization : Utilize an appropriate ionization technique. Electron ionization (EI) is common for generating fragment ions for structural analysis, while electrospray ionization (ESI) is a softer technique that is useful for determining the molecular weight.

-

Mass Analysis : The generated ions are separated based on their mass-to-charge ratio (m/z) by the mass analyzer.

-

Detection : The detector records the abundance of each ion at a specific m/z value, generating the mass spectrum.

Relationship to Letrozole

This compound is a critical process-related impurity in the synthesis of Letrozole. Its monitoring and control are essential for the quality of the final drug product.

References

- 1. This compound | C22H13N3 | CID 29933425 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. benchchem.com [benchchem.com]

- 3. clearsynth.com [clearsynth.com]

- 4. GSRS [gsrs.ncats.nih.gov]

- 5. synthinkchemicals.com [synthinkchemicals.com]

- 6. Letrozole EP Impurity B | 113402-31-6 | SynZeal [synzeal.com]

- 7. cleanchemlab.com [cleanchemlab.com]

An In-depth Technical Guide to the ¹H NMR Spectrum of 4,4',4''-Methanetriyltribenzonitrile

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed analysis of the ¹H Nuclear Magnetic Resonance (NMR) spectrum of 4,4',4''-Methanetriyltribenzonitrile. This compound, also known as tris(4-cyanophenyl)methane or Letrozole EP Impurity B, is of significant interest in pharmaceutical analysis and synthetic chemistry.[1][2] This document outlines the expected spectral data, a detailed experimental protocol for its acquisition, and a structural representation of the proton environments.

Introduction

This compound (C₂₂H₁₃N₃) is a triphenylmethane derivative characterized by three benzonitrile moieties attached to a central methine carbon.[3][4] Its structure presents a unique set of proton environments that give rise to a distinctive ¹H NMR spectrum. Understanding this spectrum is crucial for its identification, quantification, and the quality control of pharmaceuticals like Letrozole, where it is a known impurity.[1][2]

Predicted ¹H NMR Spectral Data

Due to the high symmetry of the molecule, the ¹H NMR spectrum of this compound is relatively simple. The three benzonitrile rings are chemically equivalent, and within each ring, the four aromatic protons are divided into two sets of two equivalent protons due to the para-substitution. This results in three distinct signals in the ¹H NMR spectrum: one for the methine proton and two for the aromatic protons.

The electron-withdrawing nature of the nitrile group (-CN) influences the chemical shifts of the aromatic protons, causing them to appear in the downfield region of the spectrum, typically between δ 7.2 and 7.8 ppm.[1] The methine proton, being attached to three aromatic rings, is also expected to be significantly deshielded.

The predicted ¹H NMR data is summarized in the table below. These values are based on established principles of NMR spectroscopy and analysis of similar structures.

| Proton Type | Integration | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| Methine (CH) | 1H | ~ 5.8 - 6.0 | Singlet (s) | - |

| Aromatic (H-2, H-6) | 6H | ~ 7.3 - 7.5 | Doublet (d) | ~ 8.0 - 8.5 |

| Aromatic (H-3, H-5) | 6H | ~ 7.6 - 7.8 | Doublet (d) | ~ 8.0 - 8.5 |

Structural Representation and Proton Environments

The logical relationship between the distinct proton environments in this compound and their corresponding signals in the ¹H NMR spectrum can be visualized as follows:

Experimental Protocol for ¹H NMR Spectroscopy

The following protocol provides a detailed methodology for acquiring the ¹H NMR spectrum of this compound.

1. Sample Preparation

-

Weigh approximately 5-10 mg of high-purity this compound.

-

Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent, such as chloroform-d (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆), in a clean, dry NMR tube. Chloroform-d is a common choice for non-polar to moderately polar compounds.

-

Add a small amount of an internal standard, such as tetramethylsilane (TMS), to the solution for chemical shift referencing (δ = 0.00 ppm).

-

Cap the NMR tube securely and gently agitate to ensure the sample is fully dissolved and the solution is homogeneous.

2. NMR Instrument Parameters

-

Spectrometer: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended to achieve good signal dispersion, especially for the aromatic region.

-

Probe: A standard 5 mm broadband or inverse detection probe.

-

Temperature: The experiment should be conducted at a constant temperature, typically 25 °C (298 K), to ensure reproducibility of chemical shifts.

-

Acquisition Parameters:

-

Pulse Program: A standard single-pulse experiment (e.g., 'zg' or 'zg30' on Bruker instruments).

-

Number of Scans (NS): A minimum of 16 scans is recommended to achieve a good signal-to-noise ratio. The number of scans can be increased for more dilute samples.

-

Receiver Gain (RG): Adjust the receiver gain to an optimal level to maximize signal intensity without causing receiver overload. An automated receiver gain adjustment is often sufficient.

-

Acquisition Time (AQ): An acquisition time of at least 3-4 seconds is recommended to ensure adequate resolution.

-

Relaxation Delay (D1): A relaxation delay of 1-2 seconds is typically sufficient for routine ¹H NMR.

-

Spectral Width (SW): A spectral width of approximately 12-16 ppm is appropriate to cover the expected chemical shift range of the compound and the internal standard.

-

Transmitter Frequency Offset (O1p): The transmitter frequency should be centered in the middle of the expected spectral region, for instance, around 6-7 ppm.

-

3. Data Processing

-

Apodization: Apply an exponential window function with a line broadening factor of 0.3 Hz to improve the signal-to-noise ratio without significantly compromising resolution.

-

Fourier Transform: Perform a Fourier transform of the Free Induction Decay (FID) to obtain the frequency-domain spectrum.

-

Phase Correction: Manually or automatically correct the phase of the spectrum to ensure all peaks have a pure absorption lineshape.

-

Baseline Correction: Apply a baseline correction algorithm to ensure a flat baseline across the spectrum.

-

Referencing: Calibrate the chemical shift scale by setting the TMS signal to 0.00 ppm.

-

Integration: Integrate the area under each peak to determine the relative number of protons corresponding to each signal.

-

Peak Picking: Identify and list the chemical shifts of all peaks. For multiplets, determine the coupling constants (J-values) by measuring the separation between the split peaks in Hertz.

Conclusion

The ¹H NMR spectrum of this compound is a powerful tool for its structural confirmation and purity assessment. The expected spectrum, characterized by a singlet for the methine proton and two doublets for the aromatic protons, provides a clear fingerprint for this molecule. Adherence to the detailed experimental protocol outlined in this guide will enable researchers and analysts to obtain high-quality, reproducible ¹H NMR data for this important compound.

References

An In-depth Technical Guide to the ¹³C NMR of 4,4',4''-Methanetriyltribenzonitrile

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed analysis of the ¹³C Nuclear Magnetic Resonance (NMR) spectroscopy of 4,4',4''-methanetriyltribenzonitrile, a compound of significant interest in pharmaceutical research as Letrozole EP Impurity B.[1][2] While a publicly available, fully assigned experimental spectrum is not readily found in the scientific literature, this document offers a comprehensive overview based on predicted chemical shifts, standardized experimental protocols, and logical workflows to aid researchers in the characterization of this molecule. Chemical suppliers such as SynThink Research Chemicals and Allmpus Laboratories may possess experimental spectral data, available upon request or purchase.

Predicted ¹³C NMR Data

Due to the C₃ symmetry of this compound, the ¹³C NMR spectrum is expected to display a simplified pattern with six distinct signals. The predicted chemical shift ranges for each unique carbon atom, labeled as shown in the molecular structure diagram below, are summarized in Table 1. These predictions are based on established chemical shift ranges for analogous carbon environments.[3][4][5]

| Carbon Label | Description | Predicted Chemical Shift (δ, ppm) |

| C1 | Methine carbon (-CH) | 50 - 65 |

| C2 | Aromatic quaternary carbon attached to the methine group | 145 - 155 |

| C3 | Aromatic carbon ortho to the methine group (-CH) | 128 - 135 |

| C4 | Aromatic carbon meta to the methine group (-CH) | 129 - 138 |

| C5 | Aromatic quaternary carbon attached to the nitrile group | 110 - 120 |

| C6 | Nitrile carbon (-C≡N) | 115 - 125 |

Note: These are predicted ranges. Actual experimental values may vary depending on the solvent and other experimental conditions.

Molecular Structure and Carbon Labeling

The following diagram illustrates the structure of this compound with the unique carbon atoms labeled for reference in the predicted data table.

Caption: Molecular structure of this compound with unique carbons labeled.

Experimental Protocols

A standard approach for acquiring the ¹³C NMR spectrum of this compound is detailed below.

1. Sample Preparation

-

Solvent Selection: Choose a deuterated solvent in which the compound is sufficiently soluble. Common choices for aromatic nitriles include deuterated chloroform (CDCl₃), deuterated dimethyl sulfoxide (DMSO-d₆), or deuterated acetone (acetone-d₆).

-

Concentration: For a standard ¹³C NMR experiment, a concentration of 10-50 mg of the compound dissolved in 0.5-0.7 mL of the deuterated solvent is typically sufficient.[6][7][8] Higher concentrations may be necessary for less sensitive experiments or if the sample has low solubility.

-

Procedure:

-

Weigh the desired amount of this compound and transfer it to a clean, dry vial.

-

Add the appropriate volume of the chosen deuterated solvent.

-

Gently agitate the vial to dissolve the compound completely. Sonication may be used to aid dissolution.

-

Filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean, dry 5 mm NMR tube to remove any particulate matter.

-

Cap the NMR tube securely.

-

2. NMR Data Acquisition

-

Instrument: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for better signal dispersion and sensitivity.

-

Experiment: A standard proton-decoupled ¹³C NMR experiment (e.g., zgpg30 on a Bruker spectrometer) should be performed.

-

Key Parameters:

-

Temperature: Standard room temperature (e.g., 298 K).

-

Pulse Angle: A 30-45° pulse angle is common for routine spectra to allow for a shorter relaxation delay.

-

Spectral Width: A spectral width of approximately 250 ppm (e.g., -10 to 240 ppm) is sufficient to cover the expected chemical shift range.

-

Acquisition Time (at): Typically 1-2 seconds.

-

Relaxation Delay (d1): A delay of 1-2 seconds is usually adequate for qualitative spectra. For quantitative analysis, a much longer delay (at least 5 times the longest T₁ of the carbons of interest) is necessary.

-

Number of Scans (ns): Due to the low natural abundance and sensitivity of ¹³C, a larger number of scans (e.g., 1024 to 4096 or more) is required to achieve a good signal-to-noise ratio, depending on the sample concentration.[9]

-

3. Data Processing

-

Fourier Transform: Apply an exponential window function (line broadening of 1-2 Hz) to the Free Induction Decay (FID) to improve the signal-to-noise ratio, followed by a Fourier transform.

-

Phasing: Manually or automatically phase the spectrum to ensure all peaks are in the positive absorptive mode.

-

Baseline Correction: Apply a baseline correction algorithm to ensure a flat baseline across the spectrum.

-

Referencing: Reference the spectrum using the chemical shift of the deuterated solvent as a secondary standard (e.g., CDCl₃ at 77.16 ppm, DMSO-d₆ at 39.52 ppm). Tetramethylsilane (TMS) can be used as an internal standard at 0.00 ppm if added to the sample.[4]

¹³C NMR Workflow

The general workflow for obtaining and analyzing the ¹³C NMR spectrum of a compound like this compound is illustrated in the following diagram.

Caption: General workflow for ¹³C NMR spectroscopy from sample preparation to data analysis.

References

- 1. CASPRE [caspre.ca]

- 2. This compound|CAS 113402-31-6 [benchchem.com]

- 3. 13C NMR Chemical Shift [sites.science.oregonstate.edu]

- 4. 13.11 Characteristics of 13C NMR Spectroscopy - Organic Chemistry | OpenStax [openstax.org]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. ucl.ac.uk [ucl.ac.uk]

- 7. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]

- 8. How to make an NMR sample [chem.ch.huji.ac.il]

- 9. chem.libretexts.org [chem.libretexts.org]

Mass Spectrometry of 4,4',4''-Methanetriyltribenzonitrile: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the mass spectrometric analysis of 4,4',4''-Methanetriyltribenzonitrile, a critical reference standard in pharmaceutical analysis, also known as Letrozole EP Impurity B.[1][2][3] This document outlines predicted fragmentation patterns, suitable ionization techniques, and detailed experimental protocols for the accurate identification and quantification of this compound.

Core Compound Overview

This compound (C₂₂H₁₃N₃) is an aromatic compound characterized by a central methane carbon bonded to three 4-cyanophenyl groups.[1] Its molecular structure plays a key role in its mass spectrometric behavior, particularly its fragmentation pathways. Understanding these characteristics is essential for its identification in complex matrices, such as in the quality control of the breast cancer drug Letrozole.[1][2][3]

Physicochemical Properties

A summary of the key physical and chemical properties of this compound is presented in the table below.

| Property | Value | Reference |

| Molecular Formula | C₂₂H₁₃N₃ | [1][4] |

| Average Molecular Weight | 319.36 g/mol | [1][3][4] |

| Monoisotopic Mass | 319.110947427 Da | [4] |

| IUPAC Name | 4-[bis(4-cyanophenyl)methyl]benzonitrile | [4] |

| Synonyms | Letrozole EP Impurity B, Tris(4-cyanophenyl)methane | [2][3][4] |

Mass Spectrometric Analysis

The analysis of this compound is typically performed using liquid chromatography coupled with mass spectrometry (LC-MS), which is a standard technique for the analysis of pharmaceutical impurities.[5] High-resolution mass spectrometry (HRMS), such as LC-Q-TOF/MS, is recommended for unambiguous identification and structural elucidation.[1][5]

Ionization Techniques

Electrospray ionization (ESI) in the positive ion mode is the preferred method for analyzing this compound. The presence of nitrogen atoms in the nitrile groups allows for efficient protonation, leading to the formation of the protonated molecule [M+H]⁺.

Experimental Workflow for LC-MS Analysis

Caption: A typical workflow for the LC-MS analysis of this compound.

Predicted Fragmentation Pattern

The primary fragmentation of the [M+H]⁺ ion of this compound is expected to occur via cleavage of one of the benzylic C-C bonds. This is analogous to the fragmentation of structurally similar compounds like 4,4'-Methylenedibenzonitrile. This cleavage results in the formation of a stable, resonance-stabilized carbocation.

The predicted fragmentation pathway is as follows:

-

Parent Ion Formation: The molecule is protonated, likely on one of the nitrile nitrogens, to form the molecular ion [C₂₂H₁₄N₃]⁺ with an m/z of approximately 320.118.

-

Primary Fragmentation: The most likely fragmentation is the loss of a neutral benzonitrile radical (C₇H₄N•) from the protonated molecule. This results from the cleavage of the bond between the central methane carbon and one of the cyanophenyl rings. This would produce a highly stable diphenylmethylium cation derivative.

-

Resulting Fragment Ion: This fragmentation event would lead to the formation of a major fragment ion, the bis(4-cyanophenyl)methylium cation ([C₁₅H₉N₂]⁺), with a predicted m/z of approximately 217.076.

Predicted Fragmentation Pathway

Caption: Predicted primary fragmentation of this compound [M+H]⁺.

Summary of Mass Spectrometric Data

| Ion | Formula | Predicted m/z (monoisotopic) | Description |

| [M+H]⁺ | [C₂₂H₁₄N₃]⁺ | 320.1182 | Protonated molecular ion |

| Fragment 1 | [C₁₅H₉N₂]⁺ | 217.0760 | bis(4-cyanophenyl)methylium cation |

Experimental Protocols

The following protocols provide a starting point for the LC-MS analysis of this compound. Optimization may be required based on the specific instrumentation and sample matrix.

Standard Preparation

-

Stock Solution (1 mg/mL): Accurately weigh and dissolve 10 mg of this compound reference standard in 10 mL of a suitable organic solvent, such as acetonitrile or methanol.

-

Working Standard Solutions: Prepare a series of dilutions from the stock solution using a mixture of methanol and water (e.g., 50:50 v/v) to create calibration standards ranging from approximately 1 ng/mL to 1000 ng/mL.

Liquid Chromatography (LC)

-

Column: C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm).

-

Mobile Phase A: 0.1% Formic acid in water.

-

Mobile Phase B: 0.1% Formic acid in acetonitrile.

-

Flow Rate: 0.3 mL/min.

-

Gradient:

-

0-2 min: 30% B

-

2-10 min: 30% to 95% B

-

10-12 min: 95% B

-

12-12.1 min: 95% to 30% B

-

12.1-15 min: 30% B

-

-

Injection Volume: 5 µL.

-

Column Temperature: 40 °C.

Mass Spectrometry (MS)

-

Ionization Mode: Positive Electrospray Ionization (ESI+).

-

Scan Mode: Full scan MS and data-dependent MS/MS (or targeted MS/MS).

-

Full Scan Range: m/z 100-500.

-

MS/MS:

-

Precursor Ion: m/z 320.12

-

Collision Energy: 20-40 eV (optimization recommended).

-

-

Capillary Voltage: 3.5 kV.

-

Source Temperature: 120 °C.

-

Desolvation Temperature: 350 °C.

-

Desolvation Gas Flow: 800 L/hr.

References

- 1. This compound|CAS 113402-31-6 [benchchem.com]

- 2. Letrozole EP Impurity B | 113402-31-6 | SynZeal [synzeal.com]

- 3. pharmaffiliates.com [pharmaffiliates.com]

- 4. This compound | C22H13N3 | CID 29933425 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Identification of related substances in letrozole using LC-Q-TOF/MS - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Infrared (IR) Spectrum of 4,4',4''-Methanetriyltribenzonitrile

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the infrared (IR) spectrum of 4,4',4''-Methanetriyltribenzonitrile. This compound, with the molecular formula C22H13N3 and a molecular weight of 319.36 g/mol , is a significant aromatic nitrile.[1][2][3] It is also recognized as an impurity in the synthesis of the pharmaceutical drug Letrozole, designated as Letrozole EP Impurity B.[1][2][4][5] This document details the expected vibrational characteristics of the molecule, a detailed protocol for experimental analysis, and a summary of its synthesis.

Molecular Structure and Functional Groups

The structure of this compound consists of a central methane carbon atom bonded to three 4-cyanophenyl groups. The key functional groups that give rise to characteristic absorptions in the IR spectrum are the nitrile (-C≡N) groups and the aromatic (benzene) rings.

Expected Infrared (IR) Spectrum

| Vibrational Mode | Expected Absorption Range (cm⁻¹) | Intensity | Notes |

| Aromatic C-H Stretch | 3100 - 3000 | Medium to Weak | Typically appears as a group of small peaks. |

| Methine C-H Stretch | ~2890 | Weak | Arises from the tertiary carbon linking the three rings. |

| Nitrile (C≡N) Stretch | 2240 - 2220 | Strong, Sharp | This is a highly characteristic and strong absorption for nitriles.[1][6] |

| Aromatic C=C Stretch | 1610 - 1580, 1500 - 1400 | Medium to Strong | Multiple bands are expected due to the vibrations of the benzene rings. |

| Aromatic C-H Bending (Out-of-Plane) | 900 - 675 | Strong | The specific position can indicate the substitution pattern of the aromatic ring. |

Experimental Protocol for Infrared Spectroscopy

The following protocol outlines the methodology for obtaining a high-quality FT-IR spectrum of this compound. This procedure is adapted from standard methods for solid-state organic compounds.[7]

Objective: To identify the functional groups present in this compound by measuring the absorption of infrared radiation.

Methodology: KBr Pellet Method

-

Sample Preparation:

-

Carefully weigh approximately 1-2 mg of solid this compound.

-

In an agate mortar, add approximately 100-200 mg of dry, infrared-grade potassium bromide (KBr).

-

Thoroughly grind the sample and KBr together with a pestle until a fine, homogeneous powder is obtained.[7]

-

-

Pellet Formation:

-

Transfer the powdered mixture into a pellet-forming die.

-

Place the die under a hydraulic press and apply high pressure (typically 8-10 tons) for several minutes to form a thin, transparent, or translucent pellet.[7]

-

-

Data Acquisition:

-

Place the KBr pellet into the sample holder of a Fourier Transform Infrared (FT-IR) spectrometer.

-

Record a background spectrum of the empty sample compartment or a pure KBr pellet. This will be automatically subtracted from the sample spectrum.[7]

-

Acquire the sample spectrum over a typical range of 4000 to 400 cm⁻¹.[7]

-

To improve the signal-to-noise ratio, an average of 16 to 32 scans is recommended.[7]

-

Set the spectral resolution to 4 cm⁻¹.[7]

-

Synthesis of this compound

A common method for the synthesis of this compound involves a palladium-catalyzed cross-coupling reaction.[1]

Reaction Scheme:

4-bromobenzonitrile + Methylene precursor --(Pd catalyst)--> this compound

Experimental Protocol Outline:

-

Reactants: 4-bromobenzonitrile and a suitable methylene precursor (e.g., methylene tribromide).

-

Catalyst: A palladium catalyst such as tetrakis(triphenylphosphine)palladium(0).[1]

-

Solvent: A high-boiling point polar aprotic solvent like dimethylformamide (DMF).[1]

-

Conditions: The reaction is typically carried out under an inert atmosphere (e.g., nitrogen or argon) at an elevated temperature (e.g., 80°C).[1]

-

Work-up and Purification: After the reaction is complete, the product is isolated through extraction and purified, often by recrystallization from a suitable solvent system to achieve high purity.[1]

Visualizations

The following diagrams illustrate the molecular structure and a general workflow for the experimental analysis.

Caption: Molecular Structure of this compound.

Caption: Experimental workflow for FT-IR analysis.

References

- 1. This compound|CAS 113402-31-6 [benchchem.com]

- 2. This compound | C22H13N3 | CID 29933425 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 4,4'',4''''-Methanetriyltribenzonitrile , 113402-31-6 - CookeChem [cookechem.com]

- 4. clearsynth.com [clearsynth.com]

- 5. GSRS [gsrs.ncats.nih.gov]

- 6. IR Absorption Table [webspectra.chem.ucla.edu]

- 7. benchchem.com [benchchem.com]

Physical and chemical properties of 4,4',4''-Methanetriyltribenzonitrile

An In-Depth Technical Guide to 4,4',4''-Methanetriyltribenzonitrile

Introduction

This compound, also known as 4,4',4''-Methylidynetrisbenzonitrile, is an aromatic compound with significant applications in scientific research and as a building block for more complex organic molecules.[1][2] Its structure features a central methanetriyl (CH) group connected to three benzonitrile moieties.[1] This compound is notably recognized as Letrozole EP Impurity B, making it a critical reference standard in the pharmaceutical industry for the quality control of Letrozole formulations.[1][3] This guide provides a comprehensive overview of its physical and chemical properties, experimental protocols, and key applications for researchers and drug development professionals.

Compound Identification and Nomenclature

A clear identification of this compound is crucial for research and regulatory purposes. The compound is known by several synonyms and is registered under a unique CAS number.

| Identifier | Value | Reference |

| IUPAC Name | 4-[bis(4-cyanophenyl)methyl]benzonitrile | [4][5] |

| CAS Number | 113402-31-6 | [1][3][4] |

| Molecular Formula | C22H13N3 | [1][3][4] |

| Synonyms | 4,4',4''-Methylidynetrisbenzonitrile, Letrozole EP Impurity B | [3][4][6] |

| InChI Key | NIJQDIWAJCTWAB-UHFFFAOYSA-N | [4] |

| SMILES | N#CC1=CC=C(C(C2=CC=C(C=C2)C#N)C3=CC=C(C=C3)C#N)C=C1 | [5][7] |

Physical Properties

The physical characteristics of this compound determine its handling, storage, and application in various experimental setups. It is typically an off-white to light yellow solid.[2][3][6]

| Property | Value | Reference |

| Molecular Weight | 319.36 g/mol | [3][8][9] |

| Melting Point | 164-167 °C | [3][6] |

| Boiling Point (Predicted) | 545.6 ± 50.0 °C | [3][6] |

| Density (Predicted) | 1.24 ± 0.1 g/cm³ | [3][6] |

| Appearance | Off-White to Light Yellow Solid | [3][6] |

| Storage Temperature | 2-8 °C (Refrigerator) | [3][5][8] |

Solubility

The solubility of this compound has been reported in several organic solvents. It is generally sparingly soluble in polar solvents and slightly soluble in others.

| Solvent | Solubility | Reference |

| Chloroform | Slightly Soluble | [3][6] |

| Methanol | Sparingly Soluble, Soluble | [3][6][8] |

| DMSO | Soluble | [8] |

Chemical Properties and Reactivity

The chemical behavior of this compound is largely influenced by its three electron-withdrawing nitrile (-CN) groups and the rigid, methane-bridged aromatic core.

-

Electron-Withdrawing Nature : The nitrile groups give the molecule an electron-deficient character.[1]

-

Thermal Stability : Compounds with a rigid methane bridge, like this one, generally exhibit higher thermal stability compared to molecules with more flexible alkyl bridges.[1]

-

Reactivity : The nitrile groups are the primary sites for chemical reactions.[1]

The compound can undergo several types of reactions:

-

Oxidation : The nitrile groups can be oxidized to form the corresponding carboxylic acids using common oxidizing agents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).[1]

-

Reduction : The nitrile groups can be reduced to primary amines (benzylamine derivatives) using reducing agents such as lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation (H₂ with Pd/C).[1]

-

Substitution : The nitrile groups can participate in nucleophilic substitution reactions with nucleophiles like amines or alcohols under basic conditions to yield various derivatives.[1]

Below is a diagram illustrating the main reaction pathways for this compound.

Caption: Key chemical reactions of this compound.

Experimental Protocols

Detailed experimental procedures are essential for the synthesis and analysis of this compound.

Synthesis Protocols

Two primary methods for the synthesis of this compound have been reported.

Method 1: Palladium-Catalyzed Coupling This approach involves the coupling of a brominated precursor with a methylene source, catalyzed by a palladium complex.[1]

-

Reactants : 4-bromobenzonitrile and methylene tribromide.

-

Catalyst : Tetrakis(triphenylphosphine)palladium(0).

-

Solvent : Dimethylformamide (DMF).

-

Conditions : The reaction is carried out at 80°C under an inert atmosphere.

-

Yield : This method can achieve a yield of 76% by optimizing stoichiometry and reaction time.[1]

-

Mechanism : The process begins with the oxidative addition of methylene tribromide to the palladium catalyst, followed by successive coupling steps with the 4-bromobenzonitrile intermediates.[1]

Method 2: Copper-Mediated Trimerization A more cost-effective and high-yield alternative involves the trimerization of a boronic acid precursor using a copper catalyst.[1]

-

Reactant : 4-cyanophenylboronic acid.

-

Catalyst : Copper(II) acetate.

-

Additive : 18-crown-6 ether (to enhance copper solubility and electron transfer).[1]

-

Solvent : Dimethylacetamide (DMAc).

-

Conditions : The reaction is heated to 120°C.

-

Yield : This method is reported to achieve a high yield of 96%, making it suitable for industrial-scale production.[1]

The general workflow for synthesizing and purifying the compound is depicted below.

Caption: General workflow for synthesis and purification.

Solubility and Stability Testing Protocol

To assess the compound's suitability for various applications, its solubility and stability should be determined empirically.

-

Solubility Testing :

-

Add an excess amount of this compound to a known volume (e.g., 2 mL) of the selected solvent (e.g., polar aprotic like DMF, non-polar like toluene) in a sealed vial.[1][10]

-

Agitate the vials at different temperatures (e.g., 25°C and 60°C) until equilibrium is reached.[1][10]

-

Filter the saturated solution to remove undissolved solid.

-

Determine the concentration of the dissolved compound in the filtrate using a suitable analytical method like HPLC or UV-Vis spectroscopy.

-

-

Stability Monitoring :

Applications in Research and Development

This compound serves as a versatile tool in several scientific fields.

-

Pharmaceutical Analysis : It is a specified impurity of Letrozole (an aromatase inhibitor used to treat breast cancer) and is used as a reference standard in quality control to ensure the purity of the final drug product.[1][3]

-

Organic Synthesis : It acts as a key building block for synthesizing more complex organic molecules and high-performance polymers due to its rigid structure and reactive nitrile groups.[1][2] These polymers often possess excellent thermal stability and mechanical properties, making them suitable for aerospace and electronics applications.[2]

-

Materials Science : Its derivatives are investigated for use in specialty chemicals and materials where specific electronic or physical properties are required.[1]

-

Biological Research : The compound is explored for its potential interactions with biological macromolecules, with the nitrile groups potentially forming hydrogen bonds or coordinating with metal ions in biological targets.[1]

Safety and Handling

According to the Globally Harmonized System (GHS), this compound is classified with the following hazard statements:

-

H315 : Causes skin irritation.[11]

-

H319 : Causes serious eye irritation.[11]

-

H335 : May cause respiratory irritation.[11]

Precautionary Statements : When handling this compound, appropriate personal protective equipment (PPE), including gloves and safety glasses, should be worn.[2] Work should be conducted in a well-ventilated area or a fume hood to avoid inhalation of dust or particles.[2][11] Avoid contact with strong oxidizing agents and strong acids.[2] For long-term storage, the compound should be kept in a refrigerator at 2-8°C.[3][5][8]

References

- 1. This compound|CAS 113402-31-6 [benchchem.com]

- 2. chembk.com [chembk.com]

- 3. 4,4'',4''''-Methanetriyltribenzonitrile , 113402-31-6 - CookeChem [cookechem.com]

- 4. This compound | C22H13N3 | CID 29933425 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. clearsynth.com [clearsynth.com]

- 6. 4,4',4''-Methylidenetrisbenzonitrile CAS#: 113402-31-6 [amp.chemicalbook.com]

- 7. Letrozole EP Impurity B | 113402-31-6 | SynZeal [synzeal.com]

- 8. allmpus.com [allmpus.com]

- 9. GSRS [gsrs.ncats.nih.gov]

- 10. mdpi.com [mdpi.com]

- 11. 113402-31-6 this compound AKSci 2287AA [aksci.com]

Technical Guide: Solubility of 4,4',4''-Methanetriyltribenzonitrile in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of 4,4',4''-Methanetriyltribenzonitrile. While quantitative solubility data for this compound is not extensively available in peer-reviewed literature, this document outlines a robust experimental framework for determining its solubility in common organic solvents. Furthermore, it presents an illustrative summary of expected solubility trends based on the compound's structural features and qualitative observations.

Introduction to this compound

This compound, also known as tris(4-cyanophenyl)methane, is an aromatic nitrile with the chemical formula C₂₂H₁₃N₃. Its structure consists of a central methane carbon atom bonded to three benzonitrile groups. The presence of the polar nitrile (-C≡N) groups and the nonpolar aromatic rings gives the molecule a unique solubility profile. This compound serves as a key intermediate in the synthesis of various organic materials and is also identified as an impurity in the pharmaceutical manufacturing of Letrozole.[1][2][3][4][5] A thorough understanding of its solubility is crucial for its application in synthesis, purification, and formulation processes.

Illustrative Solubility Data

Table 1: Illustrative Solubility of this compound in Various Organic Solvents at Different Temperatures.

| Solvent | Chemical Class | Temperature (°C) | Illustrative Solubility (g/L) |

| Toluene | Nonpolar Aprotic | 25 | < 0.1 |

| 60 | 0.5 | ||

| Chloroform | Halogenated | 25 | 1.2[2][4] |

| 60 | 5.0 | ||

| Methanol | Polar Protic | 25 | 0.8[2][4] |

| 60 | 3.5 | ||

| Acetonitrile | Polar Aprotic | 25 | 2.5 |

| 60 | 10.0 | ||

| Dimethylformamide (DMF) | Polar Aprotic | 25 | 15.0 |

| 60 | > 50.0 |

Note: The data presented in this table is illustrative and intended to provide a framework for the presentation of experimental results. The values for Chloroform and Methanol are estimations based on qualitative descriptions of "slightly soluble" and "sparingly soluble" respectively.[2][4]

Experimental Protocol for Solubility Determination

The following protocol details the isothermal shake-flask method, a widely accepted technique for determining the solubility of a solid compound in a liquid solvent.

Materials and Apparatus

-

Compound: this compound (>99% purity)

-

Solvents: A range of organic solvents of analytical grade (e.g., Toluene, Chloroform, Methanol, Acetonitrile, Dimethylformamide)

-

Apparatus:

-

Analytical balance (± 0.1 mg)

-

Vials with screw caps

-

Constant temperature shaker or water bath

-

Syringe filters (0.45 µm, compatible with the solvent)

-

Volumetric flasks

-

High-Performance Liquid Chromatography (HPLC) system with a UV detector or a UV-Vis spectrophotometer

-

Experimental Workflow

Caption: Experimental workflow for determining the solubility of this compound.

Step-by-Step Procedure

-

Sample Preparation: Add an excess amount of solid this compound to a series of vials. The presence of excess solid is crucial to ensure that the solution reaches saturation.

-

Solvent Addition: Add a known volume of the desired organic solvent to each vial.

-

Equilibration: Seal the vials and place them in a constant temperature shaker or water bath set to the desired temperature. Agitate the samples for a sufficient period (e.g., 24-48 hours) to ensure that equilibrium is reached.

-

Phase Separation: After equilibration, allow the vials to stand undisturbed at the set temperature for a short period to allow the excess solid to settle.

-

Sampling: Carefully withdraw a sample of the supernatant using a syringe. Immediately filter the solution through a syringe filter into a pre-weighed volumetric flask. The filter material should be compatible with the solvent.

-

Dilution and Analysis: Dilute the filtered saturated solution to a known volume with the same solvent. Analyze the concentration of this compound in the diluted solution using a calibrated analytical method such as HPLC or UV-Vis spectrophotometry.

-

Calculation: Calculate the solubility of this compound in the solvent at the given temperature based on the measured concentration and the dilution factor.

Qualitative Solubility Profile

Based on the principle of "like dissolves like," a qualitative solubility profile for this compound can be predicted:

-

Polar Aprotic Solvents: Solvents such as dimethylformamide (DMF) and acetonitrile are expected to be effective at dissolving the compound.[6] The polarity of these solvents can interact favorably with the polar nitrile groups of the molecule.

-

Halogenated Solvents: Chloroform has been noted as a solvent in which this compound is slightly soluble.[2][4] Other chlorinated solvents like dichloromethane may exhibit similar behavior.

-

Polar Protic Solvents: Alcohols like methanol may exhibit moderate solubility.[2][4] While they are polar, their hydrogen-bonding capabilities might not interact as strongly with the nitrile groups compared to the dipole-dipole interactions with aprotic solvents.

-

Nonpolar Solvents: Solvents with low polarity, such as toluene, are generally expected to be poor solvents for this compound.[6]

Conclusion

This technical guide provides a framework for understanding and determining the solubility of this compound in organic solvents. While quantitative data is sparse, the provided experimental protocol offers a clear path for researchers to generate reliable solubility data. The illustrative data and qualitative profile serve as a useful reference for solvent selection in various applications, from chemical synthesis to pharmaceutical development.

References

- 1. This compound | C22H13N3 | CID 29933425 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 4,4'',4''''-Methanetriyltribenzonitrile , 113402-31-6 - CookeChem [cookechem.com]

- 3. 4,4',4''-Methylidynetrisbenzonitrile (Letrozole Impurity) | 113402-31-6 [sigmaaldrich.com]

- 4. 4,4',4''-Methylidenetrisbenzonitrile CAS#: 113402-31-6 [amp.chemicalbook.com]

- 5. GSRS [gsrs.ncats.nih.gov]

- 6. This compound|CAS 113402-31-6 [benchchem.com]

An In-depth Technical Guide on 4,4',4''-Methanetriyltribenzonitrile

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physicochemical properties, synthesis, and characterization of 4,4',4''-Methanetriyltribenzonitrile. This compound is a significant reference standard in pharmaceutical analysis, particularly as a specified impurity of Letrozole, known as Letrozole EP Impurity B.[1][2][3]

Physicochemical Data

The quantitative data for this compound are summarized in the table below for ease of reference and comparison.

| Property | Value | Source |

| Melting Point | 164-167 °C | ChemicalBook[4] |

| 164-168 °C | Anax Laboratories[5] | |

| Molecular Formula | C22H13N3 | PubChem[6] |

| Molecular Weight | 319.36 g/mol | BLDpharm[7] |

| 319.37 g/mol | Sigma-Aldrich, Anax Laboratories[5] | |

| 319.4 g/mol | PubChem[6], CLEARSYNTH[8] | |

| CAS Number | 113402-31-6 | PubChem[6] |

| IUPAC Name | 4-[bis(4-cyanophenyl)methyl]benzonitrile | PubChem[6] |

| Synonyms | 4,4',4''-Methylidynetrisbenzonitrile, Letrozole EP Impurity B | ChemicalBook[4], CLEARSYNTH[8] |

| Appearance | Off-White to Light Yellow Solid | ChemicalBook[4] |

| Solubility | Chloroform (Slightly), Methanol (Sparingly) | ChemicalBook[4] |

| Boiling Point (Predicted) | 545.6±50.0 °C | ChemicalBook[4] |

| Density (Predicted) | 1.24±0.1 g/cm3 | ChemicalBook[4] |

Experimental Protocols